molecular formula C30H37NO7 B12398759 4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4

4-(N,N-Dimethylaminocarbonyl)methyl-4,4',4"-Trimethylcurcumin-D3

Cat. No.: B12398759
M. Wt: 526.6 g/mol
InChI Key: UWVCYNXVZRDWSD-KTPQXUQXSA-N
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Description

4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 is a stable isotope-labeled compound derived from curcumin. It is primarily used in scientific research as an impurity standard for curcumin . The molecular formula of this compound is C30H34D3NO7, and it has a molecular weight of 526.65 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 involves the incorporation of deuterium atoms into the curcumin structure. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often include controlled temperature and pressure to ensure the stability of the deuterium atoms within the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The deuterium atoms in the compound may also influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N,N-Dimethylaminocarbonyl)methyl-4,4’,4"-Trimethylcurcumin-D3 is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C30H37NO7

Molecular Weight

526.6 g/mol

IUPAC Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-4-oxo-3-(trideuteriomethyl)hex-5-enamide

InChI

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+/i3D3

InChI Key

UWVCYNXVZRDWSD-KTPQXUQXSA-N

Isomeric SMILES

[2H]C(C(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC(=O)N(CC)CC)([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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